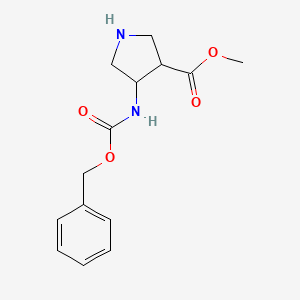

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester

Description

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidine-based compound featuring a benzyloxycarbonylamino (Cbz) group at position 4 and a methyl ester at the 3-carboxylic acid position. The Cbz group serves as a protective moiety for amines, commonly employed in peptide synthesis and medicinal chemistry to prevent undesired side reactions during multi-step syntheses . The methyl ester enhances solubility in organic solvents and facilitates further derivatization.

Properties

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)11-7-15-8-12(11)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOZCTHYHKINTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester (Boc-Pyr-3-COOMe) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of Boc-Pyr-3-COOMe typically involves multi-step organic reactions. Key steps include the protection of the amino group, formation of the pyrrolidine ring, and introduction of the methyl ester group. The use of protecting groups such as benzyloxycarbonyl (Boc) is crucial to ensure selective reactions during synthesis.

Biological Activity

The biological activity of Boc-Pyr-3-COOMe has been explored in various studies, revealing its potential as an inhibitor in enzymatic processes and its interaction with cellular pathways.

Boc-Pyr-3-COOMe appears to modulate specific molecular targets, influencing various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, potentially inhibiting their activity and thus affecting downstream signaling pathways.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Boc-Pyr-3-COOMe:

- Enzyme Inhibition : Research indicates that Boc-Pyr-3-COOMe can act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

- Cellular Effects : In vitro studies have shown that Boc-Pyr-3-COOMe exhibits low cytotoxicity at higher concentrations, indicating a favorable safety profile for potential therapeutic applications .

- Pharmacological Potential : The compound has been investigated for its role in modulating PPARα activity, which is linked to inflammation and metabolic regulation. Agonism of this receptor by similar compounds has shown promise in ameliorating conditions like neurodegeneration .

Case Studies

Several case studies have documented the effects of Boc-Pyr-3-COOMe in biological systems:

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table summarizes key structural and synthetic differences between 4-benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester and related compounds:

*Calculated based on structural formula.

Key Differences and Implications

Substituent Effects on Reactivity: The Cbz group in the target compound enables selective deprotection under hydrogenolysis or acidic conditions, whereas the trifluoromethylphenyl ureido group in enhances metabolic stability and hydrophobic interactions. The methyl ester in all compounds facilitates solubility and downstream hydrolysis to carboxylic acids, critical for prodrug activation .

Spectroscopic Characterization :

- FTIR and APCI-MS are standard for confirming ester carbonyl stretches (~1675 cm<sup>-1</sup>) and molecular ions (e.g., m/z 466 for ) . The target compound would likely exhibit similar spectral features.

Research Findings and Analytical Techniques

- GC-MS and FTIR : Widely used for methyl ester identification (e.g., fatty acid methyl esters in ), though less common for pyrrolidine derivatives.

- Hydrogenation: Pd/C-mediated hydrogenolysis in contrasts with the stability of the Cbz group, which typically requires harsher conditions (e.g., H2/Pd in acetic acid) for removal.

Q & A

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthesis?

- Methodological Answer : Apply ANOVA to compare yields across batches. Use principal component analysis (PCA) to correlate impurities with process variables (e.g., stirring rate, reagent stoichiometry). Reference polymer synthesis quality control methods .

Q. How can researchers address low reproducibility in coupling reactions involving pyrrolidine cores?

- Methodological Answer : Ensure rigorous drying of solvents (e.g., molecular sieves for DMF) and reagents. Titrate active intermediates (e.g., carbodiimides) via FTIR or F NMR (if fluorinated analogs are used). Cross-validate with literature protocols for morpholine-carboxylate couplings .

Advanced Applications

Q. What methodologies enable the use of this compound as a building block for peptide mimetics?

- Methodological Answer : Incorporate the pyrrolidine scaffold into solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies. Use Mitsunobu reactions for stereospecific hydroxyl group functionalization, as seen in pyrrolo-pyridazine derivatives .

Q. How can researchers assess the compound’s potential in chiral catalysis or enzyme inhibition?

- Methodological Answer : Screen for enantioselectivity in model reactions (e.g., aldol additions) using CD spectroscopy. For enzyme inhibition, perform kinetic assays (e.g., fluorescence polarization) with serine proteases or kinases, referencing assays from protist or mammalian cell studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.